molecular formula C24H16BrN B1532502 3-(4-Bromophenyl)-9-phenyl-9H-carbazole CAS No. 1028647-93-9

3-(4-Bromophenyl)-9-phenyl-9H-carbazole

Cat. No. B1532502
M. Wt: 398.3 g/mol
InChI Key: JEYLGFCAZBGCMC-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)-9-phenyl-9H-carbazole” is likely a carbazole derivative. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of carbazole derivatives often involves electrophilic substitution reactions, palladium-catalyzed cross-coupling reactions, or condensation reactions .


Molecular Structure Analysis

Carbazole derivatives typically have a planar molecular structure due to the conjugated π-system of the tricyclic ring. This planarity and the presence of the nitrogen atom in the ring can contribute to various physical and chemical properties .


Chemical Reactions Analysis

Carbazole compounds can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

Carbazole derivatives often exhibit strong fluorescence, high thermal stability, and good electron-donating properties .

Scientific Research Applications

  • Synthesis and Luminescence Properties :

    • Carbazole derivatives, such as 9-(4′‑bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole, exhibit high thermal stabilities and distinct luminescence properties, useful in materials science (Tang et al., 2021).
  • Anticancer Activity :

    • Some carbazole derivatives have shown significant anticancer activity in vitro, indicating their potential in pharmaceutical research (Chaudhary & Chaudhary, 2016).
  • Electronic Spectroscopy and Synthesis Methods :

    • Research on the bromination of carbazole compounds has provided insights into their electronic spectroscopy and synthesis methods, which are fundamental in organic chemistry (Ponce et al., 2006).
  • Molecular Structure Analysis :

    • Studies on various 9H-carbazole compounds reveal the influence of different substituents on their molecular structure, crucial for material design (Kubicki et al., 2007).
  • Biodegradation and Environmental Applications :

    • Investigation into the biodegradation of 9H-carbazole derivatives by bacteria provides insights valuable in environmental science and bioremediation (Waldau et al., 2009).
  • Electrochromic and Electronic Applications :

    • Research on the synthesis of electrochromic polymers based on carbazole compounds reveals their potential in electronic applications, such as displays and sensors (Zhang et al., 2019).
  • Organic Light Emitting Diodes (OLEDs) :

    • Carbazole derivatives have been explored for their application in OLEDs, showcasing their utility in advanced display technology (Liu et al., 2018).
  • Synthesis and Antimicrobial Activities :

    • Synthesis of various 9H-carbazole derivatives has been linked to antimicrobial activities, indicating their potential in developing new antimicrobial agents (Salih et al., 2016).

Safety And Hazards

Like all chemicals, carbazole derivatives should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Carbazole derivatives have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science .

properties

IUPAC Name

3-(4-bromophenyl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYLGFCAZBGCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679932
Record name 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-9-phenyl-9H-carbazole

CAS RN

1028647-93-9
Record name 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-9-phenylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Compound 14) (5.0 g, 13.5 mmol), 4-bromoiodobenzene (10.76 g, 38 mmol), Pd(PPh3)4 (0.5 g, 0.43 mmol) and potassium carbonate (K2CO3)(5.52 g, 40 mmol) in dioxane/water (80 mL/15 mL) was degassed and heated at about 100° C. overnight, then worked up with ethyl acetate/brine. The organic phase was collected, dried over Na2SO4, and purified by flash column (hexanes to hexane/ethyl acetate 90:1). The main fraction was collected, concentrated, and a precipitate was filtered to give a white solid (Compound 15) (2.35 g, in 44% yield). Confirmed by LCMS (APCI): calculated for C24H17BrN (M+H): 398; Found: 398.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.76 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KS Kim, SU Kim, SH Tak, KS Joung, JW Yu - Organic Electronics, 2022 - Elsevier
We synthesized four hyper-conjugated aromatic hole transporting materials with different molecular geometry and energy levels by attaching arylamino moiety attached to the carbazole …
Number of citations: 4 www.sciencedirect.com
MF Grünberg, F Jia, A Rivas‐Nass… - Advanced Synthesis & …, 2016 - Wiley Online Library
Palladium 1,1′‐bis(diisopropylphosphino)‐ferrocene [Pd(dippf)] complexes were found to promote the monoarylation of primary anilines with unprecedented selectivities. They also …
Number of citations: 11 onlinelibrary.wiley.com

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